1-(3-Thienyl)piperazine
Description
1-(3-Thienyl)piperazine (CAS 111781-52-3), also known as 1-methyl-3-(thiophen-3-yl)piperazine, is a piperazine derivative featuring a thiophene ring substituted at the 3-position of the piperazine core . The thienyl group introduces sulfur-containing heterocyclic properties, distinguishing it from phenyl-substituted analogs. Synthesis typically involves nucleophilic substitution or ring-opening reactions, as seen in related piperazine derivatives (e.g., thiol group incorporation via chloroethylpiperazine intermediates) .
Properties
Molecular Formula |
C8H12N2S |
|---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
1-thiophen-3-ylpiperazine |
InChI |
InChI=1S/C8H12N2S/c1-6-11-7-8(1)10-4-2-9-3-5-10/h1,6-7,9H,2-5H2 |
InChI Key |
FZHUNKOIYYODMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CSC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Properties
Piperazine derivatives vary based on aromatic substituents. Key analogs include:
- 1-(3-Trifluoromethylphenyl)piperazine (3-TFMPP) : Features a strong electron-withdrawing CF₃ group.
- 1-(3-Chlorophenyl)piperazine (mCPP) : Contains a chlorine substituent, moderately electron-withdrawing.
- Benzylpiperazine (BZP) : A simple phenylmethyl-substituted derivative.
The thienyl group in 1-(3-Thienyl)piperazine introduces sulfur’s polarizability and π-electron delocalization, which may enhance solubility in polar solvents compared to purely phenyl-substituted analogs . DFT studies on methoxy- and chlorophenyl-piperazines suggest that substituents significantly alter vibrational spectra and molecular electrostatic potentials (MEPs), with thienyl likely imparting distinct electronic features .
Receptor Affinity and Selectivity
- 3-TFMPP : Selective 5-HT1B receptor agonist (65-fold selectivity over 5-HT1A), used to study serotonin pathways .
- mCPP : Mixed 5-HT1B/2C agonist, associated with anxiety and appetite regulation .
- 1-(3-Thienyl)piperazine: Limited direct data, but sulfur’s electron-rich nature may modulate serotonin receptor interactions differently than halogenated or alkylated phenyl groups.
Table 1: Receptor Binding Profiles
Metabolic Pathways
Arylpiperazines undergo CYP3A4-mediated N-dealkylation to 1-aryl-piperazines, which are further metabolized by CYP2D6 via hydroxylation .
Key Research Findings
Spectroscopic Characterization
- FT-IR and Raman studies on methoxy- and chlorophenyl-piperazines reveal that substituents alter C-H bending and ring vibrations. The thienyl group’s C-S stretching (~700 cm⁻¹) and aromatic modes will likely dominate its spectra .
Clinical and Preclinical Relevance
- 1-(3-Thienyl)piperazine’s unique structure could inspire analogs for CNS disorders or anti-cancer agents .
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